molecular formula C25H24FN5O2 B12406685 Mettl3-IN-1

Mettl3-IN-1

Cat. No.: B12406685
M. Wt: 445.5 g/mol
InChI Key: BIZDSLHMJYUZMJ-UHFFFAOYSA-N
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Description

Mettl3-IN-1 is a small molecule inhibitor specifically designed to target and inhibit the activity of methyltransferase-like 3 (METTL3). METTL3 is a key component of the N6-methyladenosine (m6A) methyltransferase complex, which plays a crucial role in the post-transcriptional modification of RNA. The inhibition of METTL3 has been shown to have significant implications in various biological processes, including cancer progression, immune response, and cellular differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mettl3-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance the specificity and potency of the inhibitor. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The final product undergoes rigorous quality control to ensure consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions: Mettl3-IN-1 primarily undergoes substitution reactions, where specific functional groups are replaced to modify its activity and selectivity. It can also participate in oxidation and reduction reactions under certain conditions, leading to the formation of various derivatives .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dichloromethane and dimethylformamide, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from the reactions of this compound include its various derivatives with modified functional groups. These derivatives are often tested for their biological activity to identify more potent and selective inhibitors .

Scientific Research Applications

Mettl3-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of METTL3 in RNA methylation and its impact on gene expression. In biology, it helps in understanding the regulatory mechanisms of m6A modification in various cellular processes. In medicine, this compound is being explored as a potential therapeutic agent for treating cancers and other diseases associated with dysregulated RNA methylation. In the industry, it is used in the development of new drugs and therapeutic strategies targeting RNA modifications .

Mechanism of Action

Mettl3-IN-1 exerts its effects by binding to the active site of METTL3, thereby inhibiting its methyltransferase activity. This inhibition prevents the addition of m6A modifications to RNA, leading to altered RNA stability, splicing, and translation. The molecular targets of this compound include the METTL3-METTL14 complex and other associated proteins involved in the m6A methylation pathway. The inhibition of METTL3 by this compound has been shown to affect various signaling pathways, including those related to cancer cell proliferation and immune response .

Comparison with Similar Compounds

Mettl3-IN-1 is unique in its high specificity and potency as a METTL3 inhibitor. Similar compounds include other METTL3 inhibitors such as STM2457 and UZH2, which also target the METTL3-METTL14 complex but may differ in their binding affinities and selectivity profiles. This compound stands out due to its well-characterized mechanism of action and extensive use in scientific research .

Properties

Molecular Formula

C25H24FN5O2

Molecular Weight

445.5 g/mol

IUPAC Name

N-[[2-[[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]methyl]-1H-indol-6-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C25H24FN5O2/c26-25-12-24(13-25,14-25)15-27-11-18-8-17-5-4-16(7-19(17)29-18)10-28-23(33)20-9-22(32)31-6-2-1-3-21(31)30-20/h1-9,27,29H,10-15H2,(H,28,33)

InChI Key

BIZDSLHMJYUZMJ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)F)CNCC3=CC4=C(N3)C=C(C=C4)CNC(=O)C5=CC(=O)N6C=CC=CC6=N5

Origin of Product

United States

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